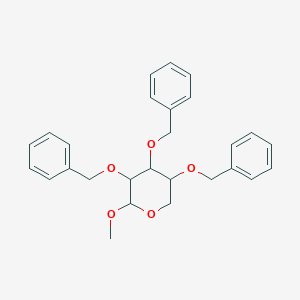

Methyl 2,3,4-tri-O-benzyl ribopyranose

Übersicht

Beschreibung

Methyl-2,3,4-tri-O-benzyl-ribopyranose: ist ein Monosaccharid-Derivat mit der Summenformel C27H30O5 und einem Molekulargewicht von 434,5 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein von drei Benzylgruppen aus, die an den Ribopyranose-Ring gebunden sind, wodurch sie zu einem Schlüsselzwischenprodukt bei der Synthese verschiedener komplexer Moleküle wird, darunter Arzneimittel, die auf Krankheiten wie Krebs und Diabetes abzielen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2,3,4-tri-O-benzyl-ribopyranose beinhaltet typischerweise den Schutz von Hydroxylgruppen in Ribopyranose, gefolgt von einer Benzylierung. Der allgemeine Syntheseweg umfasst:

Schutz von Hydroxylgruppen: Die Hydroxylgruppen von Ribopyranose werden mit geeigneten Schutzgruppen wie Acetyl- oder Benzylgruppen geschützt.

Benzylierung: Die geschützte Ribopyranose wird dann mit Benzylchlorid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat benzyliert.

Entschützung: Der letzte Schritt beinhaltet das Entfernen der Schutzgruppen, um Methyl-2,3,4-tri-O-benzyl-ribopyranose zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Methyl-2,3,4-tri-O-benzyl-ribopyranose ähneln der Laborsynthese, sind jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl ribopyranose typically involves the protection of hydroxyl groups in ribopyranose followed by benzylation. The general synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups of ribopyranose are protected using suitable protecting groups such as acetyl or benzyl groups.

Benzylation: The protected ribopyranose is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2,3,4-tri-O-benzyl-ribopyranose unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in Alkohole oder Alkane umwandeln.

Substitution: Die Benzylgruppen können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Benzylalkoholen, Benzylether und verschiedene substituierte Derivate, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Methyl-2,3,4-tri-O-benzyl-ribopyranose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer Kohlenhydrate und Glykosylierungsreaktionen verwendet.

Biologie: Die Verbindung wird zur Untersuchung von Kohlenhydrat-Protein-Wechselwirkungen und zur Entwicklung von Glykomimetika verwendet.

Medizin: Sie spielt eine entscheidende Rolle bei der Synthese von pharmazeutischen Verbindungen, die auf Krankheiten wie Krebs und Diabetes abzielen.

Industrie: Methyl-2,3,4-tri-O-benzyl-ribopyranose wird bei der Produktion von Spezialchemikalien und fortschrittlichen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2,3,4-tri-O-benzyl-ribopyranose beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:

Molekulare Ziele: Die Verbindung zielt auf Enzyme ab, die an Glykosylierungsprozessen beteiligt sind und die Synthese und Modifikation von Glykoproteinen und Glykolipiden beeinflussen.

Signalwege: Sie beeinflusst Signalwege, die mit dem Kohlenhydratstoffwechsel und der Zellsignalisierung zusammenhängen, und moduliert so biologische Funktionen und therapeutische Wirkungen.

Wirkmechanismus

The mechanism of action of Methyl 2,3,4-tri-O-benzyl ribopyranose involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in glycosylation processes, affecting the synthesis and modification of glycoproteins and glycolipids.

Pathways: It influences pathways related to carbohydrate metabolism and cellular signaling, thereby modulating biological functions and therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Methyl-2,3,4-tri-O-benzyl-ribopyranose kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Methyl-2,3,4-tri-O-benzyl-glucopyranosid: Ähnliche Struktur, aber von Glucose statt von Ribose abgeleitet.

Methyl-2,3,4-tri-O-benzyl-galactopyranosid: Eine weitere ähnliche Verbindung mit einem Galactose-Rückgrat.

Einzigartigkeit

Die Einzigartigkeit von Methyl-2,3,4-tri-O-benzyl-ribopyranose liegt in seiner spezifischen von Ribose abgeleiteten Struktur, die im Vergleich zu seinen Glucose- und Galactose-Gegenstücken unterschiedliche chemische Eigenschaften und Reaktivität verleiht.

Eigenschaften

IUPAC Name |

2-methoxy-3,4,5-tris(phenylmethoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(20-32-27)29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWJHEJDZRHTCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295714 | |

| Record name | methyl 2,3,4-tri-o-benzylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18039-25-3 | |

| Record name | NSC104532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,3,4-tri-o-benzylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)

![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)

![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)

![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)

![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)